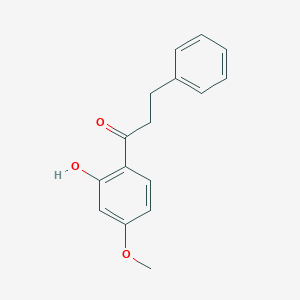

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Übersicht

Beschreibung

The compound “1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one” is also known as Ethanone, Paeonal, Paeonol, Peonol, Resacetophenone-4-methyl ether, 2-Hydroxy-4-methoxyacetophenone, 2’-Hydroxy-4’-methoxyacetophenone, and 2-Hydroxy-6-methoxybenzaldehyde . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 .

Synthesis Analysis

The synthesis of this compound involves a reaction of 3-methoxyphenyl phenylacetate with triflic anhydride (Tf2O). The reaction mixture is cooled to -50°C and an equimolar amount of Tf2O is added. The reaction mass is then allowed to reach room temperature and left for 3 days until the starting ester disappears .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The 1-(2-hydroxy-4-methoxyphenyl)ethanone part of the molecule is located on the crystallographic mirror plane. The strong intramolecular hydrogen bond O17–H17·O1 is observed .Chemical Reactions Analysis

The compound is the result of an intramolecular Fries-rearrangement in the molecule of the ester . Trifluoromethanesulfonic (triflic) anhydride plays an important role in synthetic organic chemistry .Physical And Chemical Properties Analysis

The compound is insoluble in water . It is a white to off-white or light yellow powder .Wissenschaftliche Forschungsanwendungen

Tautomerism and Conformation

A study conducted by Cunningham, Lowe, and Threadgill (1989) explored the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, including 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione. They found that these compounds predominantly exist in the enolised form in solution, with specific structural characteristics observed through X-ray crystallography and NMR techniques (Cunningham, Lowe, & Threadgill, 1989).

Antioxidative Properties

Kikuzaki, Hara, Kawai, and Nakatani (1999) identified the antioxidative phenylpropanoids in berries of Pimenta dioica, including compounds structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. These phenylpropanoids demonstrated significant inhibitory effects on the autoxidation of linoleic acid (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

Radical Cation Behavior

Baciocchi, Bietti, Putignani, and Steenken (1996) studied the behavior of arylalkanol radical cations, including those related to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. They observed specific bond cleavage patterns and the role of α- and β-OH groups in these processes (Baciocchi, Bietti, Putignani, & Steenken, 1996).

Synthesis and Chemical Properties

Putri, Soewandi, and Budiati (2019) investigated the influence of methoxy groups on the reactivity and synthesis efficiency of compounds structurally similar to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. They found that the presence of methoxy groups can affect the synthesis yield and purity of these compounds (Putri, Soewandi, & Budiati, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11,18H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCZZYGBJVMLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361049 | |

| Record name | AK-087/42718243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |

CAS RN |

22141-31-7 | |

| Record name | AK-087/42718243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (E)-2-cyano-3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]thiophen-2-yl]prop-2-enoate](/img/structure/B344197.png)

![5-(4-bromophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B344199.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B344202.png)

![2-Amino-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B344203.png)

![Ethyl ({5-cyano-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B344205.png)

![5-amino-N'-{4-nitrobenzylidene}-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344206.png)

![5-amino-3-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344208.png)

![1-(4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl)-1-propanone](/img/structure/B344212.png)

![4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl methylcarbamate](/img/structure/B344214.png)

![5-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-4-phenyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B344215.png)

![[1-(4-Isopropoxybenzyl)-4-piperidinyl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344216.png)